molecular formula C10H8FNO2 B13121351 Methyl 4-(cyanomethyl)-2-fluorobenzoate

Methyl 4-(cyanomethyl)-2-fluorobenzoate

Cat. No.: B13121351
M. Wt: 193.17 g/mol
InChI Key: DWAUZHVHYNTIBR-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)-2-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a cyanomethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyanomethyl)-2-fluorobenzoate typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 4-(cyanomethyl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyanomethyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(cyanomethyl)-2-fluorobenzoic acid.

    Reduction: Formation of 4-(aminomethyl)-2-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyanomethyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(cyanomethyl)benzoate
  • Methyl 4-cyanobenzoate
  • Methyl 2-fluorobenzoate

Uniqueness

Methyl 4-(cyanomethyl)-2-fluorobenzoate is unique due to the combination of the fluorine atom and the cyanomethyl group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 4-(cyanomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3

InChI Key

DWAUZHVHYNTIBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC#N)F

Origin of Product

United States

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